![molecular formula C16H16ClN3O4S2 B13464858 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride](/img/structure/B13464858.png)
2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride
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Overview
Description
2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration of Benzene: Benzene undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is reduced using tin and hydrochloric acid to produce aniline.
Acetylation: Aniline is acetylated to form acetanilide.
Chlorosulfonation: Acetanilide reacts with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride.
Coupling with Thiazole Derivative: The sulfonyl chloride is then coupled with a thiazole derivative containing a pyridine ring under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: (Sulfamethazine)
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide: (Sulfadiazine)
4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: (Imatinib Imp F)
Uniqueness
2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride is unique due to its combination of methoxy, pyridine, thiazole, and sulfonamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Biological Activity
The compound 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride , identified by its CAS number 863513-37-5, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the pyridine and thiazole moieties in the structure is believed to enhance its antiproliferative activity.
Key Findings:
- Cytotoxicity : The compound exhibited potent cytotoxicity with IC50 values comparable to standard chemotherapeutic agents. In particular, it demonstrated significant activity against human cancer cell lines such as HT29 and Jurkat .
- Mechanism of Action : The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant activity. Thiazole-containing compounds have been investigated for their ability to modulate ion channels associated with seizure activity.
Research Insights:
- Efficacy : In preclinical models, thiazole derivatives showed promising anticonvulsant properties, indicating that this compound may also possess similar effects .
- Target Mechanisms : It is hypothesized that the compound may interact with TRPV3 channels, known to play a role in pain perception and seizure activity .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been explored. Inflammation is a critical component of various diseases, including cancer and neurodegenerative disorders.
Experimental Data:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that the compound can reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory conditions .
- Comparative Studies : When compared to other anti-inflammatory agents, this compound demonstrated superior efficacy in certain assays, indicating its potential as a therapeutic agent .
Data Table: Biological Activities of this compound
Case Study 1: Anticancer Efficacy
In a study examining various thiazole derivatives, the compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting its development as a potential anticancer drug.
Case Study 2: Neurological Applications
Another study focused on the anticonvulsant properties of thiazole derivatives. The findings suggested that compounds similar to the one could effectively reduce seizure frequency in animal models, highlighting their therapeutic potential for epilepsy treatment.
Properties
Molecular Formula |
C16H16ClN3O4S2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2,5-dimethoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H15N3O4S2.ClH/c1-22-12-5-6-14(23-2)15(8-12)25(20,21)19-16-18-13(10-24-16)11-4-3-7-17-9-11;/h3-10H,1-2H3,(H,18,19);1H |
InChI Key |
NWZPQKJFXJNHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC(=CS2)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
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